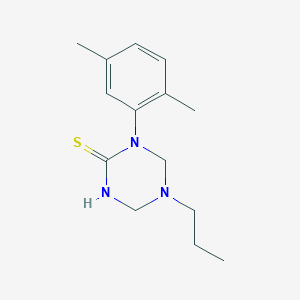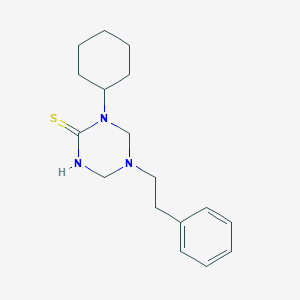![molecular formula C21H24N6OS B282699 1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B282699.png)
1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine involves the inhibition of enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. It has also been shown to have neuroprotective effects through the inhibition of amyloid-beta aggregation and oxidative stress.
Biochemical and Physiological Effects:
1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and reduce oxidative stress. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine in lab experiments include its broad spectrum of activity against cancer cells, fungi, and bacteria, as well as its potential neuroprotective effects. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For research on 1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine include the development of more efficient synthesis methods, the investigation of its potential as a treatment for other neurodegenerative diseases, and the evaluation of its toxicity and pharmacokinetics in animal models. Additionally, the compound's potential as a drug delivery system for other therapeutic agents should be explored.
In conclusion, 1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine is a promising chemical compound with potential therapeutic applications. Its broad spectrum of activity against cancer cells, fungi, and bacteria, as well as its potential neuroprotective effects, make it a subject of significant interest in scientific research. Further studies are needed to fully understand its mechanism of action, as well as its advantages and limitations for lab experiments.
Méthodes De Synthèse
The synthesis of 1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine involves the reaction of benzyl chloride with 1-(4-pyridyl)-4-methyl-1,2,3-triazole-5-thiol in the presence of potassium carbonate. The resulting compound is then reacted with piperazine in the presence of acetic acid to yield the final product.
Applications De Recherche Scientifique
1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine has been the subject of several studies due to its potential therapeutic applications. It has been found to exhibit antifungal, antibacterial, and anticancer activities. Additionally, it has been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C21H24N6OS |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
1-(4-benzylpiperazin-1-yl)-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C21H24N6OS/c1-25-20(18-7-9-22-10-8-18)23-24-21(25)29-16-19(28)27-13-11-26(12-14-27)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |
Clé InChI |
WUOCYIUBEGRVAN-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=NC=C4 |
SMILES canonique |
CN1C(=NN=C1SCC(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=NC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B282625.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B282626.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
![N-allyl-N'-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]thiourea](/img/structure/B282634.png)




